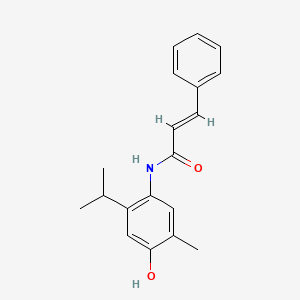

N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide often involves palladium-catalyzed reactions and free radical polymerization techniques. For instance, Wakui et al. (2004) describe a unique multiple arylation process via C-C and C-H bond cleavages using palladium catalysis, which could be relevant for synthesizing complex acrylamides (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004). Similarly, the radical polymerization and copolymerization approaches detailed by Kopeček (1977) and others provide foundational methods for creating compounds with specific functional groups and structures (Kopeček, 1977).

Molecular Structure Analysis

Analyzing the molecular structure of such compounds involves advanced characterization techniques. Ajibade and Andrew (2021) report on the molecular structures of related compounds synthesized via Schiff bases reduction, highlighting the significance of intermolecular hydrogen bonding and secondary interactions in stabilizing the molecular conformation (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Chemical reactions involving N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide and its analogs can exhibit unique reactivity patterns. Braun, Shulgin, and Braun (1980) discuss the synthesis of analogs through reductive alkylation, indicating a variety of functional group substitutions that impact the central nervous system activity and could influence the reactivity of similar acrylamides (Braun, Shulgin, & Braun, 1980).

Physical Properties Analysis

The physical properties, such as phase behavior and thermoresponsiveness, of polymers related to N-(4-hydroxy-2-isopropyl-5-methylphenyl)-3-phenylacrylamide, are critical for understanding their potential applications. Hay et al. (2004) describe the synthesis of a poly(N-isopropylacrylamide)-lipid conjugate that forms thermoresponsive lipid mesophases, demonstrating the importance of molecular architecture on physical properties (Hay, Rickert, Seifert, & Firestone, 2004).

Applications De Recherche Scientifique

Polymer Synthesis and Characterization

The synthesis and characterization of poly(N-isopropylacrylamide) films highlight the polymer's temperature-sensitive properties, which can be tailored by adjusting the crosslink density and polymerization conditions. This versatility allows for applications in microfluidic devices, where precise control over material properties is crucial (Singh et al., 2006).

Drug Delivery Applications

Hydrogels and terpolymer hydrogels based on N-isopropylacrylamide have been developed for controlled drug release. The temperature-sensitive properties of these materials enable the development of delivery systems that release therapeutic agents in response to specific physiological conditions, offering potential applications in targeted therapy (Ngadaonye et al., 2011).

Environmental Applications

Temperature- and pH-sensitive hydrogels have been utilized for the removal of cationic dyes from aqueous solutions, demonstrating the potential of N-isopropylacrylamide-based materials in environmental cleanup and water treatment processes (Özkahraman et al., 2011).

Biomedical Imaging

Molecular imaging of N-(2-hydroxypropyl)methacrylamide copolymers illustrates the use of these materials in visualizing drug delivery processes at the cellular level, in animal models, and potentially in human clinical applications. The ability to track the biodistribution and targeting efficiency of drug delivery systems provides valuable insights for the development of more effective therapeutic strategies (Lu, 2010).

Cancer Treatment

Research into the synthetic retinoid N-(4-hydroxyphenyl)retinamide demonstrates its efficacy in inducing apoptosis in neuroblastoma cells, suggesting potential applications in cancer therapy. Unlike traditional retinoids, which may cause differentiation, N-(4-hydroxyphenyl)retinamide specifically induces apoptotic pathways, offering a targeted approach to cancer treatment (di Vinci et al., 1994).

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-(4-hydroxy-5-methyl-2-propan-2-ylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-13(2)16-12-18(21)14(3)11-17(16)20-19(22)10-9-15-7-5-4-6-8-15/h4-13,21H,1-3H3,(H,20,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXWYLQAIPQJIPG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)NC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1O)C(C)C)NC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24788181 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-{5-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanamide](/img/structure/B5542228.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5542305.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)